molecular formula C7H14N2O B6236536 1,5,5-trimethylpiperazin-2-one CAS No. 1784205-14-6

1,5,5-trimethylpiperazin-2-one

Cat. No. B6236536
CAS RN: 1784205-14-6
M. Wt: 142.2
InChI Key:
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Description

1,5,5-Trimethylpiperazin-2-one, also known as TMPO, is an organic compound with a molecular formula of C5H11N2O. It is a colorless liquid that is used in a variety of applications, including pharmaceuticals, agrochemicals, and industrial processes. TMPO has been studied extensively for its potential therapeutic and industrial applications.

Scientific Research Applications

1,5,5-trimethylpiperazin-2-one has been studied extensively for its potential therapeutic and industrial applications. In the pharmaceutical industry, 1,5,5-trimethylpiperazin-2-one is used as an intermediate in the synthesis of a variety of drugs, including anticonvulsants, antihistamines, and antibiotics. In the field of agrochemicals, 1,5,5-trimethylpiperazin-2-one is used as an insecticide and herbicide. In the industrial sector, 1,5,5-trimethylpiperazin-2-one is used as a catalyst in the production of polymers and in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,5,5-trimethylpiperazin-2-one is not yet fully understood. However, it is believed that 1,5,5-trimethylpiperazin-2-one inhibits the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the body, which can have a variety of effects, including increased alertness, improved memory, and increased muscle contraction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,5,5-trimethylpiperazin-2-one have been studied in a variety of organisms, including humans. In humans, 1,5,5-trimethylpiperazin-2-one has been found to have a stimulating effect on the central nervous system, leading to increased alertness and improved cognitive performance. In animals, 1,5,5-trimethylpiperazin-2-one has been found to have an anticonvulsant effect, as well as a protective effect against neurotoxicity.

Advantages and Limitations for Lab Experiments

The use of 1,5,5-trimethylpiperazin-2-one in laboratory experiments has a number of advantages. 1,5,5-trimethylpiperazin-2-one is easy to synthesize and is relatively inexpensive. It is also stable in a wide range of conditions and is not toxic to humans. The main limitation of 1,5,5-trimethylpiperazin-2-one is that it is not water-soluble, making it difficult to use in aqueous solutions.

Future Directions

The potential therapeutic and industrial applications of 1,5,5-trimethylpiperazin-2-one are still being explored. Future studies may focus on the development of new methods of synthesis, the investigation of the mechanism of action, and the elucidation of the biochemical and physiological effects of 1,5,5-trimethylpiperazin-2-one. Additionally, further research may be conducted to explore the potential applications of 1,5,5-trimethylpiperazin-2-one in the pharmaceutical and agrochemical industries.

Synthesis Methods

1,5,5-trimethylpiperazin-2-one can be synthesized by a variety of methods. The most common synthesis method involves the reaction of an amine, such as 1,2-diaminopropane, with an aldehyde, such as acetaldehyde, in the presence of a base, such as sodium hydroxide. This reaction produces a 1,5,5-trimethylpiperazin-2-one-aldehyde adduct, which can be further reacted with a reducing agent, such as sodium borohydride, to produce the desired product. Other methods of synthesis include the reaction of an amine with a nitrile, such as acetonitrile, or the reaction of an amine with a nitro compound, such as nitromethane.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,5,5-trimethylpiperazin-2-one involves the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with acetone followed by a series of reactions to form the final product.", "Starting Materials": [ "2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)", "Acetone", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Methanol", "Ethanol", "Water" ], "Reaction": [ "TEMPO is reacted with acetone in the presence of NaBH4 to form 2,2,6,6-tetramethylpiperidine-1-ol.", "The piperidine-1-ol is then reacted with HCl to form the hydrochloride salt.", "The hydrochloride salt is then reacted with NaOH to form the free base.", "The free base is then reacted with methanol and ethanol to form the corresponding methyl and ethyl esters.", "The esters are then hydrolyzed with NaOH to form the final product, 1,5,5-trimethylpiperazin-2-one." ] }

CAS RN

1784205-14-6

Product Name

1,5,5-trimethylpiperazin-2-one

Molecular Formula

C7H14N2O

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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